3,5,8-Trimethoxy-2-methyl-4H-1-benzopyran-4-one
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Overview
Description
3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one: is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of three methoxy groups and a methyl group attached to the chromone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one typically involves the Claisen–Schmidt condensation reaction. This reaction is performed between 3,5,8-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same Claisen–Schmidt condensation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reagent used
Scientific Research Applications
3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
3,4,5-Trimethoxyacetophenone: A precursor in the synthesis of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one.
5,7-Dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one: Another chromone derivative with similar structural features.
Uniqueness: 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and a methyl group contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
61885-16-3 |
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Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3,5,8-trimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7-12(17-4)11(14)10-8(15-2)5-6-9(16-3)13(10)18-7/h5-6H,1-4H3 |
InChI Key |
YFRRKEWKMWBWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)OC)OC |
Origin of Product |
United States |
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